REACTION_CXSMILES
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[N+:1]([C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[O:11][CH3:12])([O-])=O>C(O)(=O)C.[Fe]>[CH3:12][O:11][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([CH3:10])[C:4]=1[NH2:1]
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Name
|
|
Quantity
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20 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C=CC=C1C)OC
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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30 g
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Type
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catalyst
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Smiles
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[Fe]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is heated on a steam bath for 40 min
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Duration
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40 min
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Type
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FILTRATION
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Details
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filtered still hot
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Type
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TEMPERATURE
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Details
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neutralized (after cooling) with 50% aqueous sodium hydroxide
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Type
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DISTILLATION
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Details
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distilled
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Type
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CUSTOM
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Details
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(2 liters of water collected)
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Type
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EXTRACTION
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Details
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The distillate is extracted with diethyl ether
|
Type
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CUSTOM
|
Details
|
the etheral solution is dried
|
Type
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CUSTOM
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Details
|
evaporated
|
Name
|
|
Type
|
product
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Smiles
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COC1=C(C(=CC=C1)C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |